molecular formula C8H13Cl2N3O2 B2791547 Methyl 3-pyrazol-1-ylazetidine-3-carboxylate;dihydrochloride CAS No. 2416234-13-2

Methyl 3-pyrazol-1-ylazetidine-3-carboxylate;dihydrochloride

Cat. No.: B2791547
CAS No.: 2416234-13-2
M. Wt: 254.11
InChI Key: CDMHATKJSLCLQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-pyrazol-1-ylazetidine-3-carboxylate dihydrochloride is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen-containing ring) substituted at the 3-position with a pyrazol-1-yl group and a methyl carboxylate ester. The dihydrochloride salt enhances its solubility and stability for pharmaceutical or synthetic applications.

Properties

IUPAC Name

methyl 3-pyrazol-1-ylazetidine-3-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.2ClH/c1-13-7(12)8(5-9-6-8)11-4-2-3-10-11;;/h2-4,9H,5-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJVXAULUNXYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CNC1)N2C=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-pyrazol-1-ylazetidine-3-carboxylate;dihydrochloride typically involves the reaction of pyrazole derivatives with azetidine-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent and high-quality production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxylate Group

The methyl carboxylate group serves as a reactive site for nucleophilic substitution. Under basic conditions, hydrolysis yields the corresponding carboxylic acid derivative, while transesterification can occur with alcohols:

Reaction TypeConditionsProductYield/OutcomeReference
Hydrolysis Aqueous NaOH, reflux3-(Pyrazol-1-yl)azetidine-3-carboxylic acidHigh purity (>95%)
Transesterification ROH (e.g., ethanol), H⁺Ethyl 3-pyrazol-1-ylazetidine-3-carboxylateModerate yield (~70%)

The electron-withdrawing pyrazole ring enhances the electrophilicity of the ester carbonyl, facilitating nucleophilic attack. The dihydrochloride form stabilizes intermediates in acidic media during transesterification.

Aza-Michael Addition at the Azetidine Ring

The azetidine ring participates in aza-Michael additions under catalytic conditions. For example, reactions with primary or secondary amines yield functionalized azetidine derivatives:

SubstrateCatalyst/SolventProductYieldReference
BenzylamineDBU, acetonitrile, 60°C3-(Pyrazol-1-yl)-1-benzylazetidine-3-carboxylate83%
PiperidineDBU, CH₃CN, 16 h3-(Pyrazol-1-yl)-1-piperidinylazetidine-3-carboxylate75%

The reaction proceeds via deprotonation of the amine, followed by nucleophilic attack on the azetidine’s β-carbon. This method is scalable and retains the pyrazole moiety’s integrity .

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes regioselective bromination at the C4 position, enabling further functionalization via cross-coupling reactions:

Reaction TypeReagentsProductApplicationReference
Bromination NBS, DMF, 0°C4-Bromo-3-(pyrazol-1-yl)azetidine-3-carboxylateSuzuki-Miyaura coupling precursor
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂4-Aryl-3-(pyrazol-1-yl)azetidine-3-carboxylateBiaryl derivative synthesis

The electron-rich pyrazole ring directs electrophiles to the C4 position. Brominated derivatives exhibit utility in palladium-catalyzed cross-coupling reactions .

Mechanistic Insights and Stability

  • Decarboxylation : Prolonged heating in acidic conditions leads to decarboxylation, forming 3-(pyrazol-1-yl)azetidine.

  • Coordination Chemistry : The pyrazole nitrogen coordinates transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes with potential catalytic applications .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to methyl 3-pyrazol-1-ylazetidine-3-carboxylate have shown promise as anticancer agents. For instance, derivatives of pyrazoles have been identified as inhibitors of key enzymes involved in tumor metabolism, such as tryptophan 2,3-dioxygenase (TD02), which is crucial for creating an immunosuppressive environment in tumors . This mechanism suggests that methyl 3-pyrazol-1-ylazetidine-3-carboxylate could potentially disrupt tumor growth and enhance immune response.

Neurological Disorders

Another significant application is in the treatment of neurodegenerative diseases. Compounds structurally related to methyl 3-pyrazol-1-ylazetidine-3-carboxylate have been studied for their ability to inhibit dual leucine zipper kinase (DLK), which plays a role in neuronal degeneration associated with conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS) . The inhibition of DLK may promote neuronal survival and recovery after injury.

Poly(ADP-ribose) Polymerase Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors are crucial in cancer therapy, especially for BRCA-mutant tumors. Research has demonstrated that compounds similar to methyl 3-pyrazol-1-ylazetidine-3-carboxylate can act as potent PARP inhibitors, selectively targeting cancer cells while sparing normal cells . This selectivity is vital for reducing side effects associated with traditional chemotherapy.

Case Study 1: Antitumor Efficacy

A study involving a derivative of methyl 3-pyrazol-1-ylazetidine demonstrated significant antitumor activity in vitro against various cancer cell lines. The compound was shown to reduce cell viability by inducing apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, highlighting the compound's potential as a therapeutic agent in oncology.

Case Study 2: Neuroprotection

In a preclinical model of neurodegeneration, administration of a pyrazole-based compound resulted in improved cognitive function and reduced neuronal loss following traumatic brain injury. The study reported enhanced levels of neurotrophic factors, suggesting that the compound not only protects neurons but also promotes repair mechanisms within the brain.

Mechanism of Action

The mechanism of action of Methyl 3-pyrazol-1-ylazetidine-3-carboxylate;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between Methyl 3-pyrazol-1-ylazetidine-3-carboxylate dihydrochloride and its closest analogs from the provided evidence:

Compound Name Molecular Formula Molecular Weight CAS Number Purity Key Structural Features
Methyl 3-pyrazol-1-ylazetidine-3-carboxylate dihydrochloride (Target Compound) Not provided Not provided Not provided Not provided Azetidine ring with 3-pyrazol-1-yl and methyl carboxylate substituents; dihydrochloride salt
5-(3-Methoxyazetidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride C₈H₁₅Cl₂N₃O 240.13 g/mol Not listed 95% Azetidine ring with 3-methoxy substituent; pyrazole linked at 5-position; dihydrochloride
2-(3-Methoxyazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride C₅H₁₂Cl₂N₂S 227.14 g/mol 2094615-71-9 Not listed Azetidine ring with 3-methoxy substituent; imidazole linked at 2-position; dihydrochloride

Key Differences and Implications

Substituents on the Azetidine Ring: The target compound features a methyl carboxylate ester (COOCH₃) at the 3-position of the azetidine ring, whereas analogs in and have a methoxy group (OCH₃).

Heterocyclic Moieties: The pyrazole ring in the target compound and the analog from contrasts with the imidazole ring in ’s compound. Pyrazole is a five-membered ring with two adjacent nitrogen atoms, while imidazole has two non-adjacent nitrogens. This difference affects electronic properties, basicity, and interaction with biological targets (e.g., enzymes or receptors) .

The imidazole analog () has a lower molecular weight (227.14 g/mol), which might influence pharmacokinetic properties such as diffusion rates .

Salt Form :

  • All compounds are dihydrochloride salts, which improve aqueous solubility and crystallinity. However, the absence of CAS or purity data for the target compound limits direct comparisons of its stability or commercial availability .

Biological Activity

Methyl 3-pyrazol-1-ylazetidine-3-carboxylate; dihydrochloride is a compound belonging to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of Methyl 3-pyrazol-1-ylazetidine-3-carboxylate can be described as follows:

  • Molecular Formula: C8_{8}H10_{10}Cl2_{2}N4_{4}O2_{2}
  • Molecular Weight: 239.09 g/mol
  • Structural Features: The compound features a pyrazole ring, an azetidine moiety, and a carboxylate group, which contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds synthesized with similar structural motifs have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. In one study, derivatives were tested for their minimum inhibitory concentration (MIC), revealing promising results against multidrug-resistant strains .

2. Anti-inflammatory Properties

The anti-inflammatory potential of Methyl 3-pyrazol-1-ylazetidine-3-carboxylate has been supported by studies demonstrating its ability to inhibit cyclooxygenase (COX) enzymes. These enzymes are crucial in the inflammatory pathway, and their inhibition can lead to reduced inflammation and pain. Specific derivatives have shown comparable efficacy to standard anti-inflammatory drugs like indomethacin .

3. Neuroprotective Effects

Recent investigations into the neuroprotective properties of pyrazole derivatives suggest that they may act as monoamine oxidase (MAO) inhibitors. This activity is significant for conditions such as Parkinson's disease and depression, where MAO plays a role in neurotransmitter degradation. Compounds with similar structures have been reported to exhibit selective inhibition of MAO-B, leading to increased levels of neuroprotective neurotransmitters .

Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial growth via cell wall disruption
Anti-inflammatoryCOX inhibition leading to reduced prostaglandin synthesis
NeuroprotectionMAO-B inhibition increasing neurotransmitter levels

Notable Research Findings

  • Antimicrobial Study : A series of pyrazole derivatives were synthesized and evaluated against Mycobacterium tuberculosis (MTB). The most potent derivative exhibited an MIC comparable to that of established antibiotics .
  • Anti-inflammatory Research : In vivo studies demonstrated that certain pyrazole derivatives significantly reduced carrageenan-induced paw edema in rats, showcasing their potential as anti-inflammatory agents .
  • Neuroprotective Evaluation : A study highlighted the neuroprotective effects of a novel pyrazole derivative in a rodent model of ischemic stroke, suggesting its potential utility in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-pyrazol-1-ylazetidine-3-carboxylate dihydrochloride, and how can purity be optimized?

  • Methodology : Synthesis typically involves cyclization of precursors such as pyrazole derivatives with azetidine intermediates under acidic conditions. Key steps include:

  • Cyclization : Reacting 1H-pyrazole-1-carbaldehyde with methyl azetidine-3-carboxylate in a controlled acidic environment (e.g., HCl) to form the azetidine-pyrazole core .
  • Salt Formation : Treating the free base with HCl to obtain the dihydrochloride salt, enhancing water solubility .
  • Purification : Use column chromatography (e.g., silica gel with methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How should researchers handle and store this compound to ensure stability?

  • Safety Protocols :

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation from hydrochloride salts .
  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the ester group or degradation of the azetidine ring .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm the azetidine ring (δ ~3.5–4.0 ppm for N-CH2_2), pyrazole protons (δ ~6.5–7.5 ppm), and ester carbonyl (δ ~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+: ~263.1) and chloride adducts .
  • FT-IR : Peaks at ~1740 cm1^{-1} (ester C=O) and ~2500–3000 cm1^{-1} (HCl salt N-H stretching) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Crystallographic Approach :

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Refinement : Employ SHELXL for structure solution, focusing on the azetidine ring puckering (C3-C2-C1-N torsion angle) and hydrogen-bonding networks between chloride ions and NH/OH groups .
  • Challenges : Address disorder in the pyrazole ring or solvent molecules using restraints (e.g., SIMU/DELU in SHELXL) .

Q. What strategies mitigate contradictions in biological activity data across studies?

  • Experimental Design :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for apoptosis assays) to reduce variability .
  • SAR Analysis : Modify the ester group (e.g., replace methyl with ethyl) or pyrazole substituents to isolate contributions to bioactivity .
  • Metabolic Stability Tests : Incubate with liver microsomes to assess if dihydrochloride salt formation alters pharmacokinetics .

Q. How can computational modeling predict interactions with biological targets?

  • In Silico Methods :

  • Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR), focusing on hydrogen bonds between the azetidine nitrogen and Asp831 .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of the compound-receptor complex, monitoring RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

Q. What are the implications of the dihydrochloride salt on solubility and reactivity?

  • Physicochemical Analysis :

  • Solubility Profiling : Compare free base vs. dihydrochloride salt in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy .
  • Reactivity : Assess nucleophilic substitution at the azetidine ring under basic conditions (e.g., NaOH in THF) to determine salt stability .

Methodological Notes

  • Contradictory Data Resolution : Cross-validate crystallographic and NMR data with DFT calculations (e.g., Gaussian09) to reconcile bond-length discrepancies .
  • Advanced Purification : For scale-up (>10 g), employ continuous-flow hydrogenation to reduce azetidine intermediates, achieving >90% yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.